Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and fluoro substituents on the phenyl ring, along with the triazole core, imparts unique chemical and biological properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted triazole derivatives, N-oxides, and reduced triazole compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection products.
Material Science: Its unique chemical structure allows it to be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and fluoro substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro and fluoro substituents but has a thiazole ring instead of a triazole ring.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: This compound also contains the 3-chloro-4-fluorophenyl moiety but differs in its core structure.
Uniqueness
Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is unique due to its triazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro and fluoro substituents further enhances its properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9ClFN3O3 |
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Molecular Weight |
285.66 g/mol |
IUPAC Name |
ethyl 1-(3-chloro-4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClFN3O3/c1-2-19-10(17)9-14-11(18)16(15-9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,14,15,18) |
InChI Key |
RHSBKNIBKPEMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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